Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole

Medicinal Chemistry Scaffold Design Regioisomerism

Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole (CAS 2138085-96-6, molecular formula C₁₀H₁₇N₃O, MW 195.26) is a racemic heterocyclic building block belonging to the 1,3,4-oxadiazole-piperidine hybrid class. The compound possesses a defined trans relative configuration at the piperidine ring (2R,3R), with the 2-methyl and 3-oxadiazole substituents in a cis relationship, distinguishing it from regioisomeric and diastereomeric variants.

Molecular Formula C10H17N3O
Molecular Weight 195.266
CAS No. 2138085-96-6
Cat. No. B2469567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole
CAS2138085-96-6
Molecular FormulaC10H17N3O
Molecular Weight195.266
Structural Identifiers
SMILESCCC1=NN=C(O1)C2CCCNC2C
InChIInChI=1S/C10H17N3O/c1-3-9-12-13-10(14-9)8-5-4-6-11-7(8)2/h7-8,11H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyGQDAZIGPMICNKK-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Rel-2-Ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole (CAS 2138085-96-6): Structural Identity and Procurement Baseline


Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole (CAS 2138085-96-6, molecular formula C₁₀H₁₇N₃O, MW 195.26) is a racemic heterocyclic building block belonging to the 1,3,4-oxadiazole-piperidine hybrid class . The compound possesses a defined trans relative configuration at the piperidine ring (2R,3R), with the 2-methyl and 3-oxadiazole substituents in a cis relationship, distinguishing it from regioisomeric and diastereomeric variants . Its structure combines an ethyl-substituted 1,3,4-oxadiazole ring—a recognized bioisostere of amides and esters—directly linked to the 3-position of a 2-methylpiperidine scaffold [1]. This compound serves as a versatile intermediate for the synthesis of pharmacologically active molecules, particularly in the development of sulfonamide-derived antibacterial agents and enzyme inhibitors, where the 2-methylpiperidine (2-pipecoline) moiety contributes to conformational constraint and target engagement [2].

Why Generic 1,3,4-Oxadiazole-Piperidine Substitution Fails for Rel-2-Ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole


The interchangeable use of in-class 1,3,4-oxadiazole-piperidine analogs without consideration of regioisomerism, substitution pattern, and relative stereochemistry introduces uncontrolled pharmacological variables that undermine experimental reproducibility [1]. This compound's defining structural features—the 2-ethyl group on the oxadiazole ring (versus methyl or aryl), the 3-position attachment to the piperidine (versus 2- or 4-substitution), and the trans-2,3-disubstitution with a 2-methyl group—each independently modulate lipophilicity (predicted LogP approximately 1.5), basicity (predicted pKa 9.13), and conformational preferences . Class-level SAR evidence from 2-pipecoline-bearing 1,3,4-oxadiazole sulfa derivatives demonstrates that the 2-methylpiperidine scaffold directly influences both antibacterial potency against Gram-positive and Gram-negative strains and acetylcholinesterase/butyrylcholinesterase inhibitory activity, with different aryl/aralkyl substituents on the oxadiazole producing wide variations in MIC values [2]. Substituting a 4-piperidinyl regioisomer, a des-methyl analog, or a 2-methyl oxadiazole variant fundamentally alters the spatial presentation of the hydrogen-bond-accepting oxadiazole nitrogens and the basic piperidine amine, which are critical for target engagement in enzyme inhibition and receptor modulation contexts [3].

Quantitative Differentiation Evidence for Rel-2-Ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole vs. Structural Analogs


Regioisomeric Differentiation: 3-Piperidinyl vs. 4-Piperidinyl Attachment Modulates Predicted Basicity and Conformational Preferences

The target compound attaches the 1,3,4-oxadiazole ring at the piperidine 3-position, directly adjacent to the 2-methyl substituent. In contrast, the 4-substituted regioisomer 4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 773841-46-6) positions the oxadiazole farther from the piperidine nitrogen . The 3-substitution pattern creates an intramolecular gauche interaction between the oxadiazole ring and the 2-methyl group, restricting conformational freedom relative to the 4-substituted analog where the oxadiazole enjoys free rotation . This conformational restriction is structurally analogous to the conformationally constrained N-arylpiperidine oxadiazole CB2 agonists, where 3-substitution on the piperidine ring was shown to improve target selectivity compared to 4-substituted variants [1].

Medicinal Chemistry Scaffold Design Regioisomerism

Stereochemical Differentiation: Trans-2R,3R Configuration vs. Alternative Diastereomers

The rel-(2R,3R) designation indicates a racemic mixture of the trans-configured enantiomeric pair, with the 2-methyl and 3-oxadiazole substituents occupying a cis relationship on the piperidine ring . This is distinct from the corresponding cis-diastereomer (rel-(2R,3S) or rel-(2S,3R)), where the substituents are trans to each other. In the trans-2,3-disubstituted piperidine scaffold, both substituents occupy equatorial positions in the most stable chair conformation, whereas the cis-diastereomer places the 2-methyl group axial, introducing a steric penalty of approximately 1.7–2.0 kcal/mol and altering the spatial trajectory of the oxadiazole ring relative to the piperidine NH [1].

Stereochemistry Chiral Resolution Diastereoselectivity

Oxadiazole C2-Substituent Effect: 2-Ethyl vs. 2-Methyl Modulates Lipophilicity and Target Binding

The target compound bears a 2-ethyl substituent on the 1,3,4-oxadiazole ring, whereas the closely related analog 2-methyl-5-(2-methylpiperidin-3-yl)-1,3,4-oxadiazole (CAS 1934608-27-1) carries a 2-methyl group . In the structurally analogous series of 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiol derivatives bearing the 2-methylpiperidine sulfonamide scaffold, variation of the oxadiazole 5-substituent from phenyl to substituted phenyl to benzyl produced greater than 10-fold differences in antibacterial MIC values against S. aureus and E. coli [1]. The 2-ethyl group increases lipophilicity by approximately 0.5 logP units compared to the 2-methyl analog (calculated using the π-value of CH₂ = 0.5), which directly influences membrane permeability and non-specific protein binding [2].

Lipophilicity SAR Oxadiazole Chemistry

Scaffold Differentiation: 2-Methylpiperidine Core vs. Unsubstituted Piperidine in Enzyme Inhibition Contexts

The presence of the 2-methyl group on the piperidine ring distinguishes this compound from the des-methyl analog 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine (CAS 954228-64-9) . In the published class of sulfa derivatives of 2-pipecoline-bearing 1,3,4-oxadiazoles, compounds incorporating the 2-methylpiperidine (2-pipecoline) scaffold demonstrated notable efficiency against both Gram-positive and Gram-negative bacterial strains as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, with the 2-methyl group contributing to conformational pre-organization of the sulfonamide pharmacophore [1]. While direct head-to-head data between methylated and non-methylated piperidine analogs are not available for this exact oxadiazole series, the well-established Thorpe-Ingold effect of the 2-methyl substituent accelerates cyclization reactions and enhances conformational biasing in piperidine-based inhibitors [2].

Enzyme Inhibition Scaffold Optimization Antibacterial Agents

Best Research and Industrial Application Scenarios for Rel-2-Ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole


Synthesis of Conformationally Constrained Sulfonamide Antibacterial Agents

This compound serves as the optimal 2-methylpiperidine-bearing 1,3,4-oxadiazole intermediate for constructing sulfonamide-derived antibacterial libraries, following the established synthetic route demonstrated by Aziz-ur-Rehman et al. (2017) [1]. The 2-ethyl oxadiazole substituent provides a balanced lipophilicity (calculated logP ~1.5) for bacterial membrane penetration, while the trans-2,3-disubstituted piperidine scaffold pre-organizes the sulfonamide attachment point. The free piperidine NH serves as the nucleophilic handle for sulfonylation with 4-bromomethylbenzenesulfonyl chloride, enabling diversification with 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiol nucleophiles [1].

Development of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitor Candidates

Based on class-level evidence that 2-pipecoline-bearing 1,3,4-oxadiazole sulfa derivatives exhibit efficient inhibition of both AChE and BChE enzymes [1], this compound is the appropriate starting material for programs targeting cholinergic pathways in Alzheimer's disease or related neurodegenerative conditions. The 3-substituted piperidine-oxadiazole geometry positions the hydrogen-bond-accepting oxadiazole nitrogens in a distinct spatial arrangement compared to 2- or 4-substituted regioisomers, which may confer differential selectivity between the two cholinesterase isoforms [2].

CB2 Cannabinoid Receptor Agonist Scaffold Optimization

The structural precedent set by DiMauro et al. (2008) established that N-arylpiperidine oxadiazoles with 3-substitution on the piperidine ring offer improved stability and comparable potency/selectivity as CB2 agonists compared to earlier N-arylamide scaffolds [3]. This specific compound, with its ethyl-substituted oxadiazole and trans-2-methylpiperidine configuration, provides a conformationally constrained core that can be elaborated at the piperidine nitrogen with appropriate aryl/heteroaryl substituents to explore CB2 vs. CB1 selectivity [3].

Epigenetic Bromodomain Probe Discovery Programs

The 1,3,4-oxadiazole-piperidine scaffold has been explored in bromodomain inhibitor discovery, where the oxadiazole ring serves as an acetyl-lysine mimetic capable of engaging the conserved asparagine residue in bromodomain binding pockets [4]. The trans-2,3-disubstitution pattern of this compound presents the oxadiazole ring in an equatorial trajectory that may favor engagement with BAZ2-family bromodomains or TAF1 bromodomain 2, as suggested by the broader class profiling of oxadiazole-containing fragments in BROMOscan panels [4]. The compound's free piperidine NH allows for subsequent N-functionalization to introduce selectivity-determining substituents.

Quote Request

Request a Quote for Rel-2-ethyl-5-((2R,3R)-2-methylpiperidin-3-yl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.